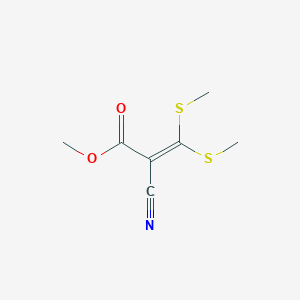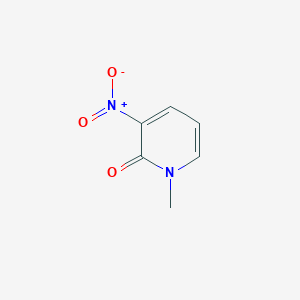
2-Acetilbenzoato de metilo
Descripción general
Descripción
Methyl 2-acetylbenzoate is an organic compound with the molecular formula C10H10O3. It is an ester derived from benzoic acid and is known for its aromatic properties. This compound is used in various chemical and industrial applications due to its unique chemical structure and reactivity.
Aplicaciones Científicas De Investigación
Methyl 2-acetylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
Mode of Action
As an ester, it may undergo hydrolysis in the body, breaking down into its constituent parts . This process could potentially lead to various biochemical reactions.
Biochemical Pathways
For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions .
Pharmacokinetics
As an ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The hydrolysis of esters like methyl 2-acetylbenzoate can result in the production of carboxylic acids and alcohols, which may have various effects on cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 2-acetylbenzoate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Its efficacy and action could also be influenced by the pH of the environment, as esters like Methyl 2-acetylbenzoate can undergo hydrolysis under both acidic and basic conditions .
Análisis Bioquímico
Biochemical Properties
Methyl 2-acetylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, including esterases and acetyltransferases, which catalyze the hydrolysis and acetylation reactions, respectively. These interactions are crucial for the compound’s function in metabolic pathways. For instance, esterases hydrolyze Methyl 2-acetylbenzoate to produce 2-acetylbenzoic acid and methanol, while acetyltransferases facilitate the transfer of acetyl groups to other biomolecules, influencing various biochemical processes .
Cellular Effects
Methyl 2-acetylbenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 2-acetylbenzoate has been shown to impact the acetylation of histones and non-histone proteins, thereby affecting gene expression and chromatin structure . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of Methyl 2-acetylbenzoate involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, Methyl 2-acetylbenzoate binds to enzymes such as esterases and acetyltransferases, modulating their activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Furthermore, Methyl 2-acetylbenzoate can influence gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-acetylbenzoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that Methyl 2-acetylbenzoate can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of Methyl 2-acetylbenzoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At high doses, Methyl 2-acetylbenzoate can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential adverse outcomes.
Metabolic Pathways
Methyl 2-acetylbenzoate is involved in several metabolic pathways, including the ester hydrolysis pathway and the acetylation pathway. In the ester hydrolysis pathway, esterases hydrolyze Methyl 2-acetylbenzoate to produce 2-acetylbenzoic acid and methanol . In the acetylation pathway, acetyltransferases transfer acetyl groups from Methyl 2-acetylbenzoate to other biomolecules, influencing various metabolic processes . These metabolic pathways are essential for the compound’s biochemical activity and its effects on cellular function.
Transport and Distribution
Methyl 2-acetylbenzoate is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its transport and distribution within cells and tissues . The localization and accumulation of Methyl 2-acetylbenzoate within specific cellular compartments can influence its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of Methyl 2-acetylbenzoate is an important factor in its biochemical activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules . Additionally, Methyl 2-acetylbenzoate can be targeted to specific cellular compartments, such as the nucleus, where it can influence gene expression by modulating histone acetylation . The subcellular localization of Methyl 2-acetylbenzoate is determined by various factors, including targeting signals and post-translational modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-acetylbenzoate can be synthesized through the esterification of 2-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of methyl 2-acetylbenzoate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: Methyl 2-acetylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-acetylbenzoic acid
Reduction: 2-acetylbenzyl alcohol or 2-acetylbenzaldehyde
Substitution: Various substituted benzoates depending on the nucleophile used
Comparación Con Compuestos Similares
Methyl benzoate: Another ester of benzoic acid, used in similar applications but with different reactivity and properties.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness: Methyl 2-acetylbenzoate is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to other benzoate esters. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.
Propiedades
IUPAC Name |
methyl 2-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOAYTOVTNNRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324435 | |
| Record name | Methyl 2-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-79-8 | |
| Record name | 1077-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 2-acetylbenzoate contribute to the formation of isobenzofuranones?
A1: Methyl 2-acetylbenzoate serves as a crucial starting material in the synthesis of 3,3-disubstituted isobenzofuranones. The research paper describes a "tandem addition/cyclization reaction" where Methyl 2-acetylbenzoate reacts with dimethyl malonate in the presence of a base []. This reaction leads to the formation of a new ring structure, characteristic of isobenzofuranones. Essentially, the methyl 2-acetylbenzoate provides the core carbon framework upon which the isobenzofuranone ring is built.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)









![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)



